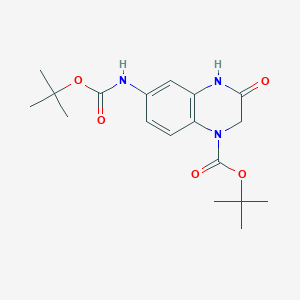

4-Boc-7-Bocamino-3,4-dihydroquinoxalin-2-one

描述

“4-Boc-7-Bocamino-3,4-dihydroquinoxalin-2-one” is a chemical compound with the molecular formula C18H25N3O5 . It has a molecular weight of 363.41 . The compound is a white to yellow solid at room temperature .

Synthesis Analysis

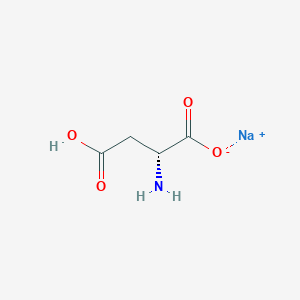

The synthesis of 3,4-dihydroquinoxalin-2-ones, which includes “4-Boc-7-Bocamino-3,4-dihydroquinoxalin-2-one”, has been achieved through various methods . One approach involves the coupling and cyclization of chiral pool amino acids with N-Boc-2-iodoanilines . Another method uses a Michael addition/cyclization cascade . Multicomponent couplings, the Bargellini reaction, and photochemical reduction have also been used .

Chemical Reactions Analysis

While specific chemical reactions involving “4-Boc-7-Bocamino-3,4-dihydroquinoxalin-2-one” are not available, the compound belongs to the class of 3,4-dihydroquinoxalin-2-ones, which are known for their chemical versatility . They can undergo a broad range of reactions to produce various substitution patterns .

Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm³ . It has a boiling point of 476.9±45.0 °C at 760 mmHg . The vapor pressure is 0.0±1.2 mmHg at 25°C . The compound has a molar refractivity of 95.6±0.3 cm³ . It has 8 H bond acceptors, 2 H bond donors, and 5 freely rotating bonds .

科学研究应用

Application 1: Soluble Guanylyl Cyclase (sGC) Activators

- Specific Scientific Field : Medicinal Chemistry and Molecular Pharmacology .

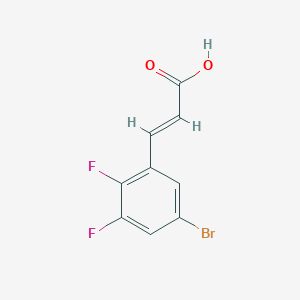

- Summary of the Application : The compound “4-Boc-7-Bocamino-3,4-dihydroquinoxalin-2-one” is used in the design, synthesis, and biological evaluation of novel mono- and di-carboxylic 3,4-dihydroquinoxalin-2(1H)-one derivatives. These derivatives are potential heme-independent activators of soluble guanylate cyclase (sGC), an enzyme that plays a crucial role in nitric oxide signaling .

- Methods of Application or Experimental Procedures : The structural optimization of various designed compounds was guided by docking calculations of several known sGC agonists. This was done by utilizing both a homology model of human sGC β1 Η-ΝΟΧ domain and a recent cryo-EM structure of the same domain .

- Results or Outcomes : The mono- and di-carboxylic 3,4-dihydroquinoxalin-2(1H)-one derivatives arose as promising candidate sGC activators .

Application 2: Antiviral and Anti-inflammatory Activities

- Specific Scientific Field : Medicinal Chemistry and Pharmacology .

- Summary of the Application : The dihydroquinoxalin-2-ones are of broad interest due to their potential therapeutic properties, particularly antiviral and anti-inflammatory activities .

Application 3: Synthesis of Enantiopure Dihydroquinoxalin-2-ones

- Specific Scientific Field : Organic Chemistry .

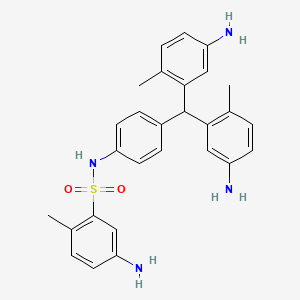

- Summary of the Application : Enantiopure dihydroquinoxalin-2-ones have been synthesized via a mild Ullmann-type, ligand-free amination of enantiopure α-amino acids with N-Boc-2-iodoanilines followed by cyclization .

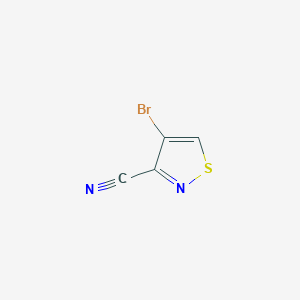

- Methods of Application or Experimental Procedures : The coupling reaction worked well with moderate to good yields (51–90%) with the exception where the amino acid contains the strongly electron-withdrawing p-trifluoromethylphenyl group. Both methyl- and cyano-substituted iodoaniline, as well as unsubstituted iodoaniline were tolerated. Upon treatment with TFA, the coupling products were converted into substituted dihydroquinoxalin-2-ones in good yields (79–90%) for all substrates .

- Results or Outcomes : Both the coupling reaction and the cyclization occurred without racemization, and the dihydroquinoxalin-2-ones were isolated in excellent enantiomeric excess (>98% ee) .

Application 4: Controlled Regioselectivity

- Specific Scientific Field : Organic Chemistry .

- Summary of the Application : The methodologies demonstrated in the synthesis of 3,4-dihydroquinoxalin-2-ones can be applied to differently substituted 3,4-dihydroquinoxalin-2(1H)-ones in general, which could expand the synthetic impact of the results .

安全和危害

属性

IUPAC Name |

tert-butyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxo-2,4-dihydroquinoxaline-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O5/c1-17(2,3)25-15(23)19-11-7-8-13-12(9-11)20-14(22)10-21(13)16(24)26-18(4,5)6/h7-9H,10H2,1-6H3,(H,19,23)(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFKDJIKUTOOUBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)N(CC(=O)N2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650667 | |

| Record name | tert-Butyl 6-[(tert-butoxycarbonyl)amino]-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Boc-7-Bocamino-3,4-dihydroquinoxalin-2-one | |

CAS RN |

959246-52-7 | |

| Record name | tert-Butyl 6-[(tert-butoxycarbonyl)amino]-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

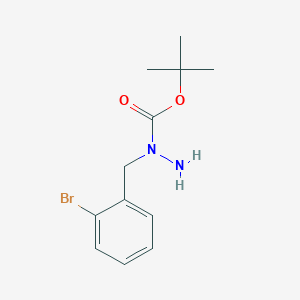

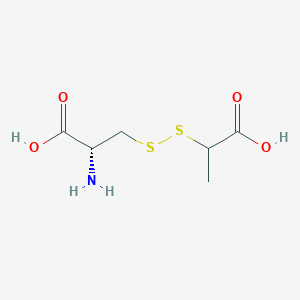

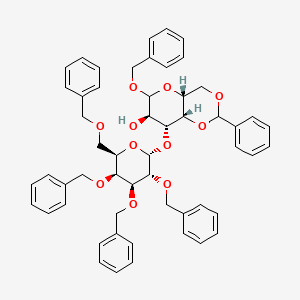

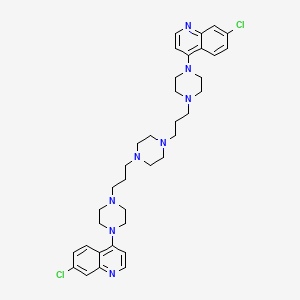

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。